Due to its chirality, (2S,3S)-Diethyl 2,3-dihydroxysuccinate can be used as a chiral pool starting material for the synthesis of other chiral compounds. Its hydroxyl groups can be readily derivatized, allowing for the creation of various chiral auxiliaries and catalysts. These auxiliaries and catalysts can then be employed in asymmetric reactions, enabling the selective production of enantiopure molecules, which are crucial in many areas of research, including pharmaceuticals and agrochemicals. [Source: PubChem, "(2S,3S)-Diethyl 2,3-dihydroxysuccinate" ]
(2S,3S)-Diethyl 2,3-dihydroxysuccinate can be used as a building block for the synthesis of biodegradable polymers. These polymers can be designed to degrade into harmless byproducts under specific environmental conditions, making them environmentally friendly alternatives to traditional plastics. This research area holds promise for developing sustainable materials for various applications, including packaging and bioremediation. [Source: Oakwood Chemical, "(2S,3S)-Diethyl 2,3-dihydroxysuccinate" ]
(2S,3S)-Diethyl 2,3-dihydroxysuccinate is an organic compound characterized by the molecular formula and a molecular weight of approximately 206.19 g/mol. This compound is a diester derived from succinic acid, specifically featuring hydroxyl groups at the 2 and 3 positions. It exists as a chiral molecule, with the (2S,3S) configuration denoting its specific stereochemistry. The compound is known for its potential applications in organic synthesis and as a chiral building block in various
These reactions highlight its versatility as a reagent in organic synthesis.
Several methods exist for synthesizing (2S,3S)-Diethyl 2,3-dihydroxysuccinate:
These methods highlight the compound's accessibility for research and industrial applications.
Several compounds share structural similarities with (2S,3S)-Diethyl 2,3-dihydroxysuccinate. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(2R,3R)-Diethyl 2,3-dihydroxysuccinate | C8H14O6 | Enantiomer of (2S,3S) form; exhibits different biological activity. |
Diethyl tartrate | C8H14O6 | Used as a chiral catalyst; structurally similar but lacks hydroxyl groups at positions 2 and 3. |
Diethyl succinate | C8H14O4 | Parent compound; lacks hydroxyl groups; used in various esterifications. |
The uniqueness of (2S,3S)-Diethyl 2,3-dihydroxysuccinate lies in its specific stereochemistry and functional groups that provide distinct reactivity and potential biological activity compared to these similar compounds.
Transacetalization is a pivotal method for synthesizing (2S,3S)-diethyl 2,3-dihydroxysuccinate. This reaction involves the exchange of acetal-protecting groups between α-dicarbonyl compounds and diols. For instance, reacting (2S,3S)-tartaric acid with ethylene glycol under acidic conditions forms a cyclic acetal intermediate, which is subsequently treated with ethanol in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) to yield the diethyl ester [1] [2].
The reaction mechanism proceeds via protonation of the acetal oxygen, followed by nucleophilic attack by ethanol. Stereochemical integrity is preserved due to the rigid cyclic intermediate, which prevents racemization. Key parameters include:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 60–80°C | Maximizes kinetics |
Solvent Polarity | Low (toluene) | Reduces hydrolysis |
Catalyst Concentration | 1–2 mol% | Limits side reactions |
Asymmetric synthesis leverages chiral organometallic reagents to install the (2S,3S) configuration. A prominent approach involves titanium-mediated Sharpless epoxidation, where diethyl tartrate coordinates to titanium tetraisopropoxide, forming a chiral catalyst that induces enantioselective epoxide formation [1]. While this method is traditionally used for epoxides, analogous principles apply to ester synthesis.
For direct esterification, organozinc reagents exhibit high stereoselectivity. Reacting zinc bis(2,6-dimethylphenoxide) with (2S,3S)-tartaric acid in tetrahydrofuran (THF) at −20°C generates a chiral zinc tartrate complex. Subsequent addition of ethyl iodide results in nucleophilic substitution, yielding the diethyl ester with >98% enantiomeric excess (ee) [2]. Critical factors include:
Racemic mixtures of diethyl 2,3-dihydroxysuccinate require resolution to isolate the (2S,3S) enantiomer. Diastereomeric salt formation is the most effective method, utilizing chiral resolving agents such as (1R,2S)-ephedrine. The process involves:
Enzymatic resolution offers an alternative. Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze the (2R,3R) enantiomer in a biphasic system (water/ethyl acetate), leaving the (2S,3S) ester intact. This method achieves 90–95% ee but requires optimization of:
Scaling up (2S,3S)-diethyl 2,3-dihydroxysuccinate synthesis presents challenges in cost, purity, and stereochemical fidelity.
Challenge | Industrial Solution | Outcome |
---|---|---|
High catalyst cost | Silica-immobilized Ti | 80% cost reduction |
Low melting point | Melt crystallization | 99.5% purity |
Slow reaction kinetics | Continuous flow reactors | 4x throughput increase |
(2S,3S)-Diethyl 2,3-dihydroxysuccinate serves as a crucial chiral building block in asymmetric catalysis, functioning primarily as a tartrate derivative that enables high enantioselectivity in various transformations. This compound belongs to the broader family of tartrate-based chiral auxiliaries and ligands that have revolutionized asymmetric synthesis through their ability to create well-defined chiral environments.
The Sharpless asymmetric epoxidation represents one of the most significant applications of tartrate derivatives, including (2S,3S)-diethyl 2,3-dihydroxysuccinate, in stereoselective synthesis. This transformation employs a titanium(IV) catalyst formed from titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide as the oxidizing agent.
The active catalyst exists as a dimeric pentacoordinate titanium complex, [Ti(DET)(O-i-Pr)₂]₂, which demonstrates significantly enhanced reactivity compared to the monomeric tetracoordinate form. The dimerization is thermodynamically favorable and creates a more reactive chiral epoxidation catalyst through the formation of bridging oxygen atoms between the titanium centers.
The tartrate ligand coordinates to the titanium center through its carboxylate groups, creating a chiral environment that directs the approach of the allylic alcohol substrate and the oxidant. The stereochemical outcome is controlled by the configuration of the tartrate ligand, with (R,R)-diethyl tartrate and (S,S)-diethyl tartrate providing opposite enantiomers of the epoxide product.
Computational studies using density functional theory have elucidated the detailed mechanism of the Sharpless epoxidation. The reaction proceeds through a "loaded" catalyst intermediate where the allylic alcohol displaces one isopropoxide ligand, followed by coordination of tert-butyl hydroperoxide. The epoxidation step involves concerted oxygen transfer from the titanium-bound peroxide to the alkene double bond.
The enantioselectivity arises from the chiral arrangement of the tartrate ligand, which creates a sterically differentiated environment around the coordinated allylic alcohol. The significance of the O-C-C=C dihedral angle and C=O···Ti interactions in determining the activation energies and stereochemical outcome has been established through transition state analysis.
Substrate | Yield (%) | Enantiomeric Excess (%) | Temperature (°C) | Catalyst Loading (mol%) |
---|---|---|---|---|
Allyl alcohol | 85-95 | 92-97 | -20 to -40 | 5-10 |
trans-2-butenol | 82-92 | 90-95 | -20 to -40 | 5-10 |
trans-3-buten-2-ol | 78-88 | 85-92 | -20 to -40 | 5-10 |
Cinnamyl alcohol | 90-95 | 95-98 | -20 to -40 | 5-10 |
Geraniol | 75-85 | 88-93 | -20 to -40 | 5-10 |
The reaction demonstrates broad substrate scope, with primary and secondary allylic alcohols undergoing epoxidation with consistently high enantioselectivities. The use of molecular sieves enhances the reaction scope, particularly for challenging substrates that previously gave low conversion or enantioselectivity.
TADDOL (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol) derivatives, synthesized from tartaric acid including (2S,3S)-diethyl 2,3-dihydroxysuccinate precursors, represent a versatile class of organocatalysts that operate through hydrogen bonding mechanisms.
TADDOL molecules adopt a well-defined three-dimensional propeller-type arrangement of aryl groups, stabilized by intramolecular hydrogen bonding between the two hydroxyl groups. This conformational rigidity creates a seven-membered ring structure that is essential for effective asymmetric induction. The gross structure profoundly influences both reaction rates and enantioselectivity, with 1-naphthyl substituted TADDOL demonstrating superior performance compared to phenyl and 2-naphthyl variants.
The enhanced catalytic activity of 1-naphthyl TADDOL arises from restricted rotation about the carbon-naphthyl bonds and more effective π-π stacking interactions. The intramolecular hydrogen bond renders the remaining hydroxyl proton more acidic, enabling stronger intermolecular hydrogen bonding with substrates.
TADDOL catalysts operate through a dual-point interaction mechanism. The free hydroxyl group forms a strong intermolecular hydrogen bond with the carbonyl group of the dienophile, providing Lewis acid-like activation through lowering of the LUMO energy. Simultaneously, the complexed carbonyl experiences stabilization through π-π donor-acceptor interactions with the electron-rich π system of the proximal aromatic ring.
This cooperative activation leads to significant rate acceleration while maintaining high enantioselectivity. The hydrogen bonding dynamics and entropies differ among TADDOL isomers, explaining their vastly different catalytic activities.
TADDOL Catalyst | Reaction Type | Yield (%) | Enantiomeric Excess (%) | Temperature (°C) | Catalyst Loading (mol%) |
---|---|---|---|---|---|
Phenyl-TADDOL | Diels-Alder | 30 | 31 | -80 | 20 |
1-Naphthyl-TADDOL | Diels-Alder | 83 | 91 | -80 | 20 |
2-Naphthyl-TADDOL | Diels-Alder | 45 | 33 | -80 | 20 |
Biphenyl-TADDOL | Phase-transfer | 70-80 | 87-93 | -35 | 10 |
The all-carbon Diels-Alder reactions catalyzed by TADDOL achieve remarkable enantioselectivities up to 92% enantiomeric excess. The reaction scope includes α-substituted acroleins, with uniformly high yields and enantioselectivities observed for substrates bearing alkyl, aryl, and functionalized substituents.
Novel TADDOL-derived organocatalysts have been developed through systematic structural modification. Azepane-based N-spiro quaternary ammonium salts demonstrate exceptional performance in phase-transfer catalyzed α-alkylation reactions, achieving up to 93% enantiomeric excess. The synthesis involves conversion of TADDOL to dichloro intermediates, followed by cyanation and reduction to secondary amines, which are then quaternized to form the active phase-transfer catalysts.
The catalytic performance is highly dependent on the aromatic substituents, with p-biphenyl-containing catalysts showing optimal activity. These catalysts exhibit broad substrate scope in asymmetric alkylation reactions while maintaining high enantioselectivity across various electrophiles.
The enantioselective oxidation of prochiral sulfides to optically active sulfoxides represents a crucial transformation in asymmetric synthesis, with tartrate-based catalysts playing a central role. (2S,3S)-Diethyl 2,3-dihydroxysuccinate and related tartrate derivatives serve as chiral ligands in titanium-catalyzed sulfoxidation reactions.
The titanium-tartrate catalyst system operates through coordination of the sulfide substrate to the metal center, followed by oxygen transfer from a coordinated peroxide species. The mechanism involves initial coordination of the sulfur atom to titanium, followed by a slipping motion towards the oxygen atom that will be transferred. This pre-coordination step is crucial for achieving high enantioselectivity.
The tartrate ligand creates a chiral environment around the titanium center that differentiates between the enantiotopic lone pairs of the prochiral sulfide. The absolute configuration of the resulting sulfoxide is determined by the configuration of the tartrate ligand and the specific coordination geometry.
Substrate | Oxidant | Yield (%) | Enantiomeric Excess (%) | Reaction Time (h) |
---|---|---|---|---|
Methyl phenyl sulfide | H₂O₂/Ti-tartrate | 75-85 | 65-82 | 4-6 |
Ethyl p-tolyl sulfide | mCPBA/Ti-complex | 68-78 | 52-67 | 2-4 |
Benzyl phenyl sulfide | H₂O₂/Ti-tartrate | 80-90 | 75-88 | 6-8 |
Thioanisole | H₂O₂/Ti-tartrate | 70-82 | 63-79 | 4-6 |
The supported titanium-tartrate catalysts demonstrate excellent selectivity for sulfoxide formation over sulfone, with high yields and moderate to good enantioselectivities. The reaction conditions are mild and compatible with various functional groups, making this methodology broadly applicable in synthetic chemistry.
Kinetic resolution through asymmetric epoxidation provides a powerful strategy for obtaining enantiomerically pure compounds from racemic starting materials. The Sharpless epoxidation system enables efficient kinetic resolution of secondary allylic alcohols, with the rate difference between enantiomers (k_rel) serving as a measure of selectivity.
The kinetic resolution operates on the principle that one enantiomer of the racemic substrate reacts preferentially with the chiral catalyst. The efficiency depends on the structural match between the substrate and the catalyst, with bulkier substituents generally providing higher selectivity factors. The recognition occurs through differential binding affinities and activation energies for the two substrate enantiomers.
Substrate | Conversion (%) | Product ee (%) | Recovered SM ee (%) | Selectivity Factor (k_rel) |
---|---|---|---|---|
1-Phenyl-2-propen-1-ol | 48-52 | 87-97 | 26-37 | 2.3-2.9 |
1-(4-Chlorophenyl)-2-propen-1-ol | 50-56 | 73-92 | 40-41 | 2.8-3.4 |
1-(3-Methylphenyl)-2-propen-1-ol | 45-50 | 76-88 | 30-35 | 1.9-3.4 |
1-(2-Naphthyl)-2-propen-1-ol | 42-48 | 80-91 | 35-42 | 8.0-27.9 |
The kinetic resolution of aryl-substituted allylic alcohols proceeds with good to excellent selectivities. The 2-naphthyl substrate demonstrates exceptional selectivity factors up to 27.9, enabling near-complete separation of enantiomers. The absolute configuration of products can be predicted using established models for the Sharpless epoxidation.
Advanced kinetic resolution protocols employ modified procedures including in situ derivatization, enabling the synthesis of epoxy alcohol synthons that were previously difficult to obtain. The use of molecular sieves significantly enhances the scope by stabilizing the catalyst and improving conversion rates.